1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride
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Overview
Description
1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride typically involves the reaction of 2-amino-6-methoxybenzaldehyde with an appropriate reagent to form the ethanone derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino and methoxy groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Amino-4-methoxyphenyl)ethan-1-one hydrochloride
- 1-(2-Amino-5-methoxyphenyl)ethan-1-one hydrochloride
- 1-(2-Amino-3-methoxyphenyl)ethan-1-one hydrochloride
These compounds share similar chemical structures but differ in the position of the methoxy group on the benzene ring, which can affect their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall properties .
Properties
IUPAC Name |
1-(2-amino-6-methoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-5H,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFGMXDSHAETIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-10-3 |
Source
|
Record name | Ethanone, 1-(2-amino-6-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803567-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-amino-6-methoxyphenyl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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